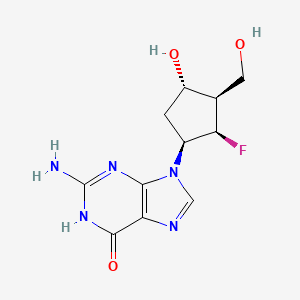
9-(2,4-Dichlorophenyl)purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,4-dichlorophenyl)-9H-purin-6-amine is a chemical compound that belongs to the purine class of organic molecules. This compound is characterized by the presence of a purine ring system substituted with a 2,4-dichlorophenyl group at the 9th position. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,4-dichlorophenyl)-9H-purin-6-amine typically involves the reaction of 2,4-dichlorophenylamine with a suitable purine precursor under controlled conditions. One common method involves the use of a condensation reaction between 2,4-dichlorophenylamine and 6-chloropurine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 9-(2,4-dichlorophenyl)-9H-purin-6-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The purine ring can undergo nucleophilic substitution reactions, especially at positions 2 and 6, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-(2,4-dichlorophenyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purine receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 9-(2,4-dichlorophenyl)-9H-purin-6-amine involves its interaction with purine receptors and enzymes involved in purine metabolism. The compound can act as an agonist or antagonist at these receptors, modulating various cellular processes. It may also inhibit specific enzymes, leading to altered levels of purine nucleotides and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
6-chloropurine: A precursor in the synthesis of 9-(2,4-dichlorophenyl)-9H-purin-6-amine.
2,4-dichlorophenylamine: The starting material for the synthesis.
9H-purin-6-amine: The core structure without the 2,4-dichlorophenyl substitution.
Uniqueness: 9-(2,4-dichlorophenyl)-9H-purin-6-amine is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to certain purine receptors and alters its reactivity compared to unsubstituted purines.
Eigenschaften
CAS-Nummer |
7508-60-3 |
|---|---|
Molekularformel |
C11H7Cl2N5 |
Molekulargewicht |
280.11 g/mol |
IUPAC-Name |
9-(2,4-dichlorophenyl)purin-6-amine |
InChI |
InChI=1S/C11H7Cl2N5/c12-6-1-2-8(7(13)3-6)18-5-17-9-10(14)15-4-16-11(9)18/h1-5H,(H2,14,15,16) |
InChI-Schlüssel |
RUKVJIGKTYPEJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=NC3=C(N=CN=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


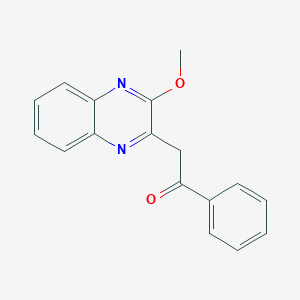
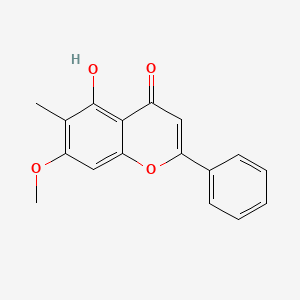
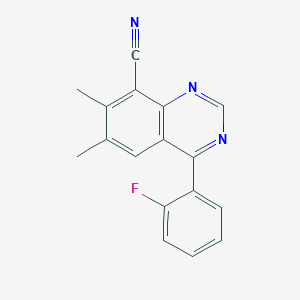


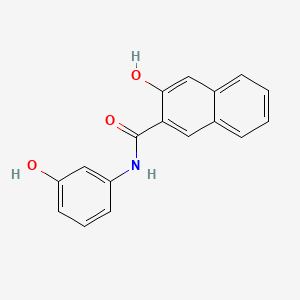

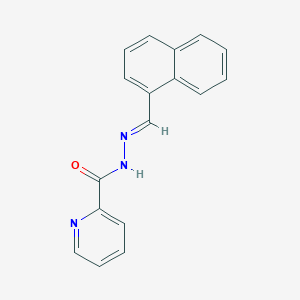


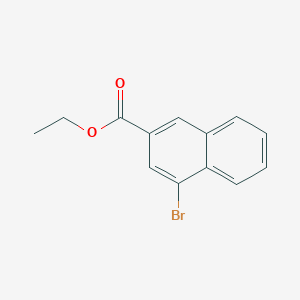

![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
